molecular formula C9H10FIO2 B14042913 1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene

1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene

Cat. No.: B14042913
M. Wt: 296.08 g/mol
InChI Key: NQLJABZGDJSDAU-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene is a substituted benzene derivative featuring methoxy (-OCH₃), iodo (-I), and fluoromethyl (-CH₂F) groups at positions 1,4; 2; and 5, respectively. This compound’s structure combines electron-donating (methoxy) and electron-withdrawing (iodo, fluoromethyl) substituents, leading to unique physicochemical properties.

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

1-(fluoromethyl)-4-iodo-2,5-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-8-4-7(11)9(13-2)3-6(8)5-10/h3-4H,5H2,1-2H3

InChI Key

NQLJABZGDJSDAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CF)OC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of a fluoromethyl group. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The fluoromethyl group can be introduced using reagents such as fluoromethyl iodide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy groups can participate in hydrogen bonding, while the iodine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

Key analogues from the evidence include:

  • 1,4-Difluoro-2,5-dimethoxybenzene : Shares methoxy substituents but replaces iodine and fluoromethyl with fluorine atoms .
  • 1,4-Dibromo-2,5-dimethoxybenzene : Bromine replaces iodine, altering reactivity due to differences in electronegativity and leaving-group ability .
  • Fluoromethyl pyridine derivatives : While structurally distinct, these compounds demonstrate the role of fluorinated groups in enhancing bioactivity (e.g., insecticidal properties) .

Comparative Analysis of Physicochemical Properties

Substituent Effects

Compound Substituents Molecular Weight (g/mol) Key Properties
1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene 1,4-OCH₃; 2-I; 5-CH₂F ~312.1 (estimated) High polarity, moderate solubility in DMF
1,4-Difluoro-2,5-dimethoxybenzene 1,4-OCH₃; 2,5-F ~204.1 Lower molecular weight, higher volatility
1,4-Dibromo-2,5-dimethoxybenzene 1,4-OCH₃; 2,5-Br ~295.9 Enhanced reactivity in SN2 reactions
Fluorinated Benzimidazoles Benzo[d][1,3]dioxol, Br/NO₂ substituents 400–450 High melting points (198–200°C for 4d )

Notes:

  • Iodine vs. Bromine : Iodine’s larger atomic radius and lower electronegativity increase van der Waals interactions and reduce bond dissociation energy compared to bromine, making it a better leaving group .
  • Fluoromethyl (-CH₂F): Introduces strong C-F dipole moments, enhancing solubility in polar aprotic solvents (e.g., DMF) relative to non-fluorinated analogues .

Research Findings and Limitations

Key Observations

  • Synthetic Challenges : Fluorinated and iodinated compounds often require stringent reaction conditions (e.g., anhydrous solvents, inert gas) to prevent decomposition .
  • Spectroscopic Characterization : ¹H/¹³C-NMR and MS data are critical for confirming structures of complex substituted benzenes, as demonstrated in benzimidazole syntheses .

Limitations in Current Evidence

  • Direct data on this compound are absent; comparisons rely on extrapolation from structurally related compounds.

Biological Activity

1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene is an organic compound with a molecular formula of C10H10IClO2 and a molecular weight of 312.08 g/mol. Its unique structural features, including two methoxy groups, an iodine atom, and a fluoromethyl group, suggest potential interactions with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound is characterized by its halogenated aromatic structure, which significantly influences its chemical reactivity and biological properties. The presence of iodine and fluoromethyl groups can enhance lipophilicity and receptor binding affinity, making it a candidate for medicinal chemistry applications.

Property Value
Molecular FormulaC10H10IClO2
Molecular Weight312.08 g/mol
Melting PointNot specified
SolubilityOrganic solvents

Interaction Studies

Research indicates that this compound interacts with specific molecular targets due to its structural characteristics. Preliminary studies suggest that the compound may exhibit activity against certain enzymes and receptors involved in cellular signaling pathways.

  • Receptor Interactions : The compound's fluoromethyl group may enhance binding to serotonin receptors, similar to other dimethoxy-substituted phenyl compounds which are known agonists at serotonin receptors (5-HT2A) .
  • Enzyme Inhibition : The iodine atom may play a role in inhibiting specific enzymes linked to cancer progression or other diseases, although detailed mechanisms remain to be elucidated .

Case Studies

While comprehensive clinical data specific to this compound is limited, analogs with similar structures have been studied extensively:

  • 25I-NBOMe : A related compound known for its potent agonistic activity at serotonin receptors has been implicated in severe toxicity cases. This highlights the potential risks associated with halogenated compounds and their biological effects .
  • CYB210010 : Another structurally related compound demonstrated significant agonist activity at 5-HT2A receptors and was shown to enhance neuroplasticity gene expression in the frontal cortex . This suggests that similar compounds could have therapeutic implications.

Synthesis and Applications

Synthesis of this compound typically involves halogenation and methoxylation reactions under controlled laboratory conditions. Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation processes.

Potential Applications

The biological activities of this compound suggest potential applications in:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting serotonin receptors.
  • Research Tools : For studying receptor dynamics and cellular signaling pathways.

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